N'-[(E)-{3-nitro-4-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]phenyl}methylidene]pyridine-4-carbohydrazide
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Overview
Description
N’-[(E)-{3-nitro-4-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]phenyl}methylidene]pyridine-4-carbohydrazide is a complex organic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-{3-nitro-4-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]phenyl}methylidene]pyridine-4-carbohydrazide typically involves multiple steps:
Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through the condensation of 2-aminobenzenethiol with aldehydes or ketones.
Formation of the Hydrazide: The hydrazide moiety can be introduced by reacting the corresponding acid chloride with hydrazine.
Final Coupling: The final step involves coupling the benzothiazole derivative with the pyridine-4-carbohydrazide under appropriate conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to ensure high yield and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions can be employed to streamline the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole ring.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the nitro-substituted aromatic ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones can be formed.
Reduction: Amino derivatives of the compound can be obtained.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N’-[(E)-{3-nitro-4-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]phenyl}methylidene]pyridine-4-carbohydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Explored for its anticancer activity and potential as a therapeutic agent.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with various molecular targets:
Comparison with Similar Compounds
Similar Compounds
2-arylbenzothiazoles: Known for their diverse biological activities.
Benzothiazole derivatives with different substituents: Exhibit varying degrees of antibacterial, antifungal, and anticancer activities.
Uniqueness
N’-[(E)-{3-nitro-4-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]phenyl}methylidene]pyridine-4-carbohydrazide stands out due to its unique combination of functional groups, which contribute to its distinct chemical reactivity and biological activity .
Properties
Molecular Formula |
C20H12N6O5S2 |
---|---|
Molecular Weight |
480.5 g/mol |
IUPAC Name |
N-[(E)-[3-nitro-4-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]phenyl]methylideneamino]pyridine-4-carboxamide |
InChI |
InChI=1S/C20H12N6O5S2/c27-19(13-5-7-21-8-6-13)24-22-11-12-1-4-17(16(9-12)26(30)31)32-20-23-15-3-2-14(25(28)29)10-18(15)33-20/h1-11H,(H,24,27)/b22-11+ |
InChI Key |
RTESTPMZMGXKKP-SSDVNMTOSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1/C=N/NC(=O)C2=CC=NC=C2)[N+](=O)[O-])SC3=NC4=C(S3)C=C(C=C4)[N+](=O)[O-] |
Canonical SMILES |
C1=CC(=C(C=C1C=NNC(=O)C2=CC=NC=C2)[N+](=O)[O-])SC3=NC4=C(S3)C=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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